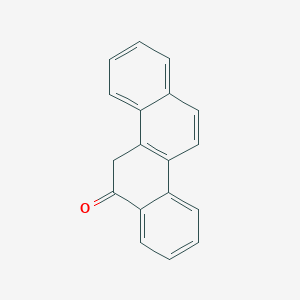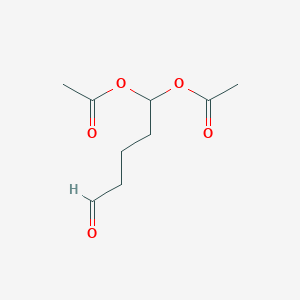![molecular formula C6H6F4O B12557552 3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene CAS No. 185247-74-9](/img/structure/B12557552.png)
3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene is a chemical compound characterized by the presence of multiple fluorine atoms and an ether linkage
Preparation Methods
The synthesis of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene typically involves the reaction of 3,3-difluoroprop-2-en-1-ol with 1,1-difluoroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the specific context .
Comparison with Similar Compounds
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene can be compared with other similar compounds, such as:
3,3-Difluoroprop-2-en-1-yl methyl ether: This compound has a similar structure but lacks the additional fluorine atoms on the propene moiety.
1,1,1-Trifluoroprop-2-en-1-yl ether: This compound contains an additional fluorine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the ether linkage, which confer distinct chemical and physical properties .
Properties
CAS No. |
185247-74-9 |
|---|---|
Molecular Formula |
C6H6F4O |
Molecular Weight |
170.10 g/mol |
IUPAC Name |
3-(3,3-difluoroprop-2-enoxy)-1,1-difluoroprop-1-ene |
InChI |
InChI=1S/C6H6F4O/c7-5(8)1-3-11-4-2-6(9)10/h1-2H,3-4H2 |
InChI Key |
MIYXUFUUSWMMQO-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(F)F)OCC=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
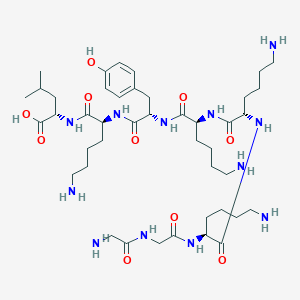
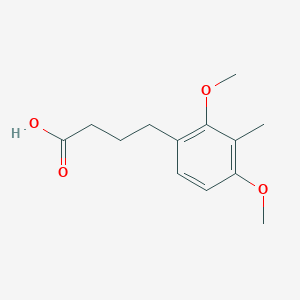
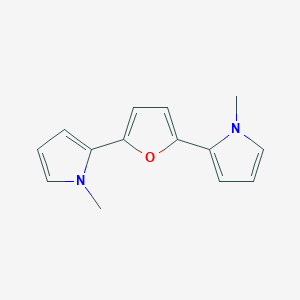
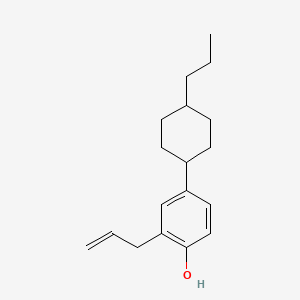
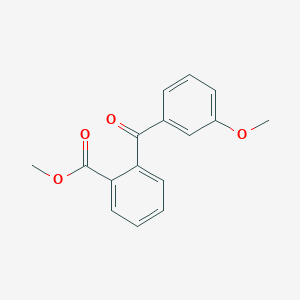
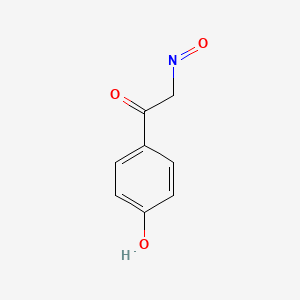
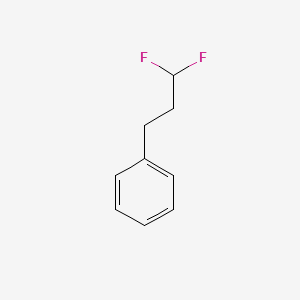
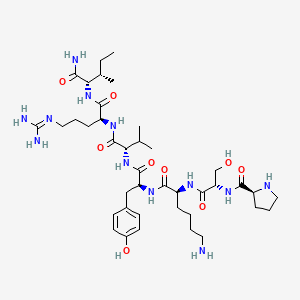
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
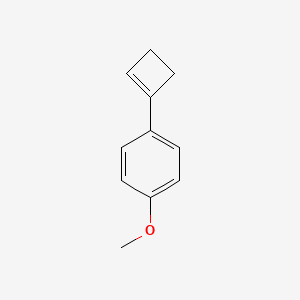
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
